2-Methyl-3-[6-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine is a complex organic compound notable for its intricate molecular structure and potential biological activities. This compound belongs to the class of triazolothiadiazoles, which are recognized for their diverse pharmacological properties, including anticancer and antimicrobial effects. Its unique architecture combines multiple heterocyclic moieties, contributing to its stability and reactivity in various chemical environments.
The compound can be synthesized from readily available precursors through multi-step synthetic routes. Research indicates that its synthesis involves the cyclization of different functional groups to form the desired triazolothiadiazole core along with the imidazo[1,2-a]pyridine structure.
This compound is classified under heterocyclic compounds due to the presence of nitrogen and sulfur atoms within its rings. It falls into the category of potential pharmaceutical agents due to its structural components that may interact with biological targets.
The synthesis of 2-Methyl-3-[6-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine typically involves several key steps:
The synthesis often requires careful control of reaction conditions such as temperature and pH to optimize yields and minimize side reactions. The use of catalysts may also enhance reaction efficiency.
The molecular formula for 2-Methyl-3-[6-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine is , with a molecular weight of approximately 333.4 g/mol.
Property | Value |
---|---|
Molecular Formula | C17H11N5OS |
Molecular Weight | 333.4 g/mol |
IUPAC Name | 3-(3-methyl-1-benzofuran-2-yl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI | InChI=1S/C17H11N5OS/c1-10-12-... |
InChI Key | WNPAGJBZBWDNJU-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)C5=CC=NC=C5 |
The compound can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry and potential modifications for enhancing biological activity.
The mechanism by which 2-Methyl-3-[6-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine exerts its biological effects is still under investigation but may involve:
Data from related compounds suggest that triazolothiadiazoles may inhibit key cellular processes leading to cell death in malignant cells.
The physical properties include:
The chemical properties encompass:
These properties are crucial for understanding how the compound behaves in different environments and its potential interactions with biological systems.
Research indicates that compounds like 2-Methyl-3-[6-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine may have applications in:
Continued exploration into this compound could lead to significant advancements in medicinal chemistry and drug development.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7